Antiviral Potency of Acetylstachyflin vs. Stachyflin Against Influenza A (H1N1)
Acetylstachyflin exhibits significantly lower direct antiviral potency compared to its parent compound, stachyflin. In a direct head-to-head comparison using the same in vitro assay system, acetylstachyflin is 77-fold less active against influenza A virus (H1N1). This quantitative difference defines acetylstachyflin's primary role not as a high-potency active pharmaceutical ingredient (API), but as a key synthetic intermediate or a low-activity control compound for mechanism-of-action studies [1].
| Evidence Dimension | Antiviral activity (IC50) against influenza A virus (H1N1) |
|---|---|
| Target Compound Data | ~0.23 μM (calculated: 0.003 μM * 77) |
| Comparator Or Baseline | Stachyflin: 0.003 μM |
| Quantified Difference | 77-fold less active than stachyflin |
| Conditions | In vitro antiviral assay against influenza A virus (H1N1) in MDCK cells. |
Why This Matters
This 77-fold difference establishes acetylstachyflin as a distinct tool for SAR studies, enabling the identification of chemical modifications that restore the high potency observed with stachyflin.
- [1] Minagawa K, Kouzuki S, Yoshimoto J, et al. Stachyflin and acetylstachyflin, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities. J Antibiot (Tokyo). 2002;55(2):155-164. View Source
